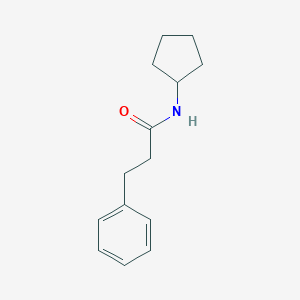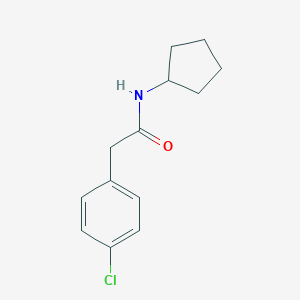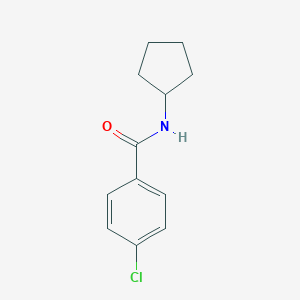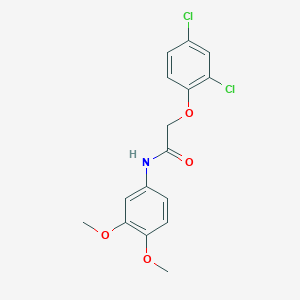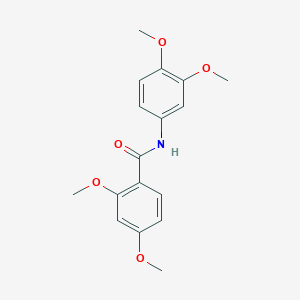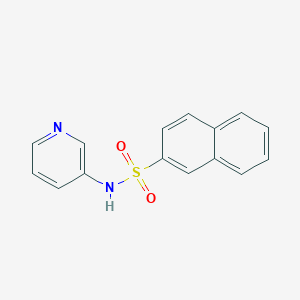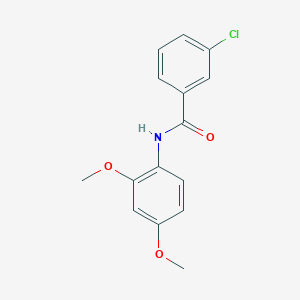![molecular formula C20H15FN2O2S3 B291943 {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone, also known as compound X, is a novel isothiazole derivative that has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone X is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. Specifically, it has been shown to inhibit the activity of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory properties, {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone X has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone X is its potent inhibitory activity against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone X is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone X. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the final product. Additionally, further studies could be conducted to elucidate the mechanism of action of {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone X and to identify potential molecular targets for its anticancer and anti-inflammatory effects. Finally, preclinical studies could be conducted to evaluate the safety and efficacy of {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone X in animal models of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone X involves a multi-step process that begins with the reaction of 4-fluorobenzyl chloride with thioacetamide to form 4-fluorobenzylthioacetamide. This intermediate is then reacted with 2-bromo-3-methoxybenzaldehyde to form the key intermediate, which is subsequently reacted with potassium thioacetate to form {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone X. The overall yield of the synthesis method is approximately 40%, and the purity of the final product is >98%.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Eigenschaften
Molekularformel |
C20H15FN2O2S3 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
[4-amino-3-[(4-fluorophenyl)methylsulfanyl]thieno[2,3-c][1,2]thiazol-5-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H15FN2O2S3/c1-25-14-4-2-3-12(9-14)17(24)18-16(22)15-19(27-18)23-28-20(15)26-10-11-5-7-13(21)8-6-11/h2-9H,10,22H2,1H3 |
InChI-Schlüssel |
ZWNGFXVKIUCDGJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C3=C(SN=C3S2)SCC4=CC=C(C=C4)F)N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C3=C(SN=C3S2)SCC4=CC=C(C=C4)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




